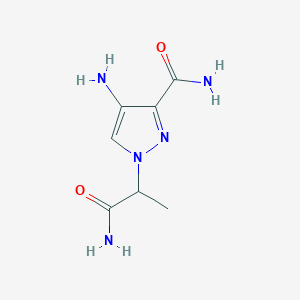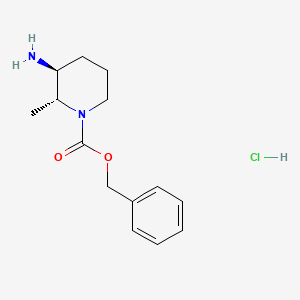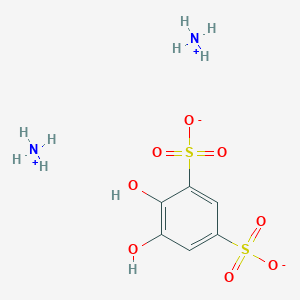![molecular formula C14H10N2O B13085461 Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors .
Méthodes De Préparation
The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of a pyridine derivative with a phenyl-substituted aldehyde under specific conditions. One common method involves the use of a Madelung or Fischer synthesis of indoles, which are then modified to produce the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the 3-position of the pyridine ring, using reagents like halogens or nitrosobenzene. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their activity, leading to a decrease in cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further development as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[3,2-c]pyridine: Known for its anticancer activities and ability to inhibit tubulin polymerization.
1H-pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications and are structurally similar to pyrrolopyridines. The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a promising candidate for targeted cancer therapy.
Propriétés
Formule moléculaire |
C14H10N2O |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
phenyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h1-9H,(H,15,16) |
Clé InChI |
ZBZWALVQRVQDMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC3=C(C=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
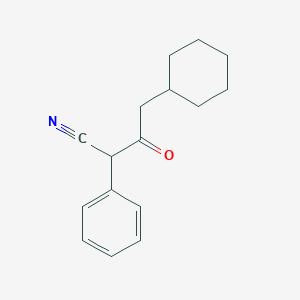
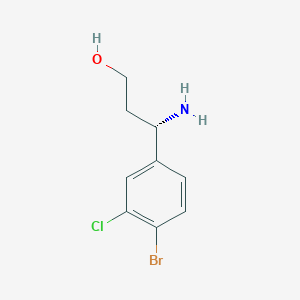
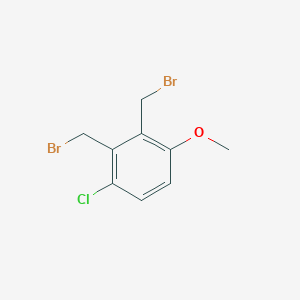
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
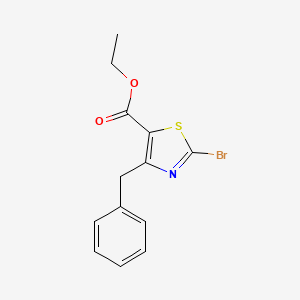

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
amine](/img/structure/B13085429.png)
